Eptaloprost

Descripción general

Descripción

- Fue desarrollado para el tratamiento de enfermedades cardiovasculares y tumores .

- La prostaciclina (PGI2) es un eicosanoide natural que juega un papel crucial en la homeostasis vascular, inhibiendo la agregación plaquetaria y promoviendo la vasodilatación.

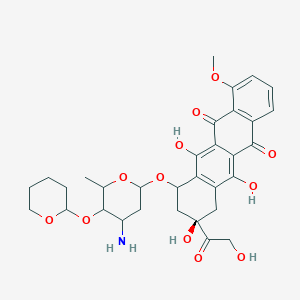

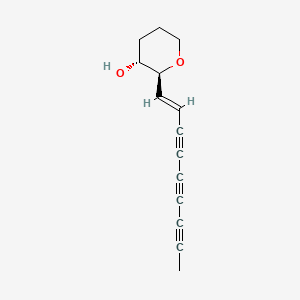

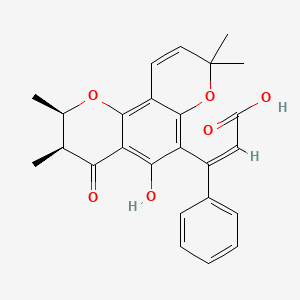

Eptaloprost: es un fármaco de molécula pequeña clasificado como un agonista de la prostaciclina.

Métodos De Preparación

- Desafortunadamente, las rutas sintéticas específicas y las condiciones de reacción para el Eptaloprost no están disponibles fácilmente en el dominio público.

- Los métodos de producción industrial siguen siendo información propietaria.

Análisis De Reacciones Químicas

- El Eptaloprost probablemente experimenta varias reacciones, incluidas la oxidación, la reducción y la sustitución.

- Los reactivos y condiciones comunes utilizados en estas reacciones no están explícitamente documentados.

- Los productos principales formados a partir de estas reacciones no se divulgan ampliamente.

Aplicaciones Científicas De Investigación

- Las aplicaciones del Eptaloprost abarcan varios campos:

Enfermedades cardiovasculares: Se puede explorar por sus efectos antitrombóticos.

Tumores: El this compound podría tener propiedades antimetastásicas.

Otras áreas de investigación:

Mecanismo De Acción

- El Eptaloprost ejerce sus efectos activando los receptores de prostaciclina (receptores IP).

- Los objetivos moleculares incluyen plaquetas, células endoteliales y células del músculo liso.

- La activación de los receptores IP conduce a la vasodilatación, la inhibición de la agregación plaquetaria y otros efectos protectores.

Comparación Con Compuestos Similares

- El Eptaloprost está estrechamente relacionado con Cicaprost , otro análogo de la prostaciclina.

- Cicaprost y this compound comparten efectos farmacológicos similares.

- La principal diferencia radica en la cadena lateral α del this compound, que contiene una elongación de dos carbonos en comparación con Cicaprost .

Propiedades

IUPAC Name |

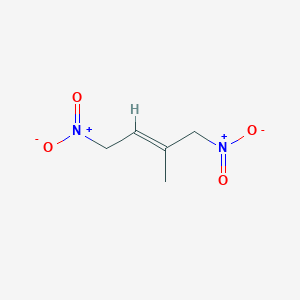

4-[(2E)-2-[(3aS,4S,5R,6aS)-5-hydroxy-4-[(3S,4S)-3-hydroxy-4-methylnona-1,6-diynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]ethoxy]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-3-4-5-7-17(2)22(25)10-9-20-21-15-18(14-19(21)16-23(20)26)11-13-29-12-6-8-24(27)28/h11,17,19-23,25-26H,3,6-8,12-16H2,1-2H3,(H,27,28)/b18-11+/t17-,19-,20+,21-,22+,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUUNYHAXGTMMQ-AMXXQSRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC#CCC(C)C(C#CC1C(CC2C1CC(=CCOCCCC(=O)O)C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC#CC[C@H](C)[C@@H](C#C[C@H]1[C@@H](C[C@H]2[C@@H]1C/C(=C/COCCCC(=O)O)/C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70869060 | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90693-76-8 | |

| Record name | Eptaloprost [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090693768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Eptaloprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70869060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPTALOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93X6A56W84 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Eptaloprost and how does it impact tumor metastasis?

A1: this compound is a prostacyclin analog that exhibits anti-metastatic properties. It achieves this by interfering with the interaction between tumor cells and platelets, a crucial step in the metastatic cascade. [, ] Specifically, this compound inhibits the adhesion of tumor cells to platelets and prevents the resulting aggregates from adhering to the endothelial lining of blood vessels. [] This inhibition reduces the ability of tumor cells to escape the primary tumor site and establish distant metastases.

Q2: What evidence exists for the anti-metastatic activity of this compound in preclinical models?

A2: Research using the spontaneously metastasizing R 3327 MAT Lu prostate carcinoma model in rats demonstrated the significant antimetastatic activity of this compound. [] In this study, this compound administered via subcutaneous mini pumps (0.1 µg/kg/min) for 33 days significantly reduced the number of visible lung metastases without impacting the growth of the primary tumor. [] Oral administration of this compound (0.1 and 0.5 mg/kg daily) also led to a significant reduction in lung metastases. []

Q3: Can this compound be synthesized, and are there strategies for developing analogs?

A3: Yes, this compound can be synthesized. A total asymmetric synthesis route utilizing cis-bicyclo[3.3.0]octane-2,5-dione as a starting material has been established. [] This synthetic route, which features a stereoselective deprotonation step using a chiral lithium amide base, also allows for the synthesis of other prostacyclin analogs like cicaprost. [] This flexibility suggests potential for developing further side-chain modified analogs of this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3S,4S)-4-[[(2S,3S)-3-amino-2-[[(2R,3R)-2-[[2-[[(4Z,6E)-2,3-dihydroxy-2,6,8-trimethyldeca-4,6-dienoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]butanoyl]amino]-N'-[(6R,9S,15R,18R,19R,22S)-6-[(1R)-1-hydroxyethyl]-3-[(4-hydroxyphenyl)-methoxymethyl]-15-(methoxymethyl)-9-methyl-2,5,8,11,14,17,21-heptaoxo-19-propan-2-yl-20-oxa-1,4,7,10,13,16-hexazabicyclo[20.4.0]hexacosan-18-yl]-2,3-dimethylpentanediamide](/img/structure/B1231182.png)

![[5-(6-aminopurin-9-yl)-3,4-dihydroxy-tetrahydrofuran-2-yl]methoxy-[[hydroxy-[(E)-6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-isobenzofuran-5-yl)-4-methyl-hex-4-enoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B1231184.png)